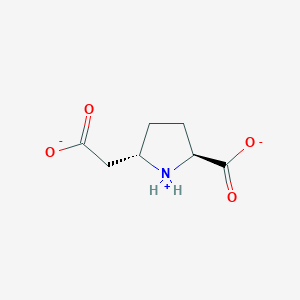
Geovanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geovanine is a natural product found in Annona ambotay with data available.
Aplicaciones Científicas De Investigación
Geovanine Isolation and Composition
This compound, an azaanthracene alkaloid, was isolated from the trunkwood of Annona ambotay Aubl. This discovery highlighted its unique chemical composition, which includes liriodenine, O-methylmoschatoline, flavonoids like kaempferol and quercetin, and steroids such as sitosterol (Oliveira et al., 1987).
Geopolymerisation and Geopolymers
Geopolymerisation, a process creating alumino-silicate materials called geopolymers, shows promising applications in various fields including waste containment and advanced structural tooling. Geopolymers exhibit remarkable physical and chemical properties useful in diverse applications such as fire-resistant composites and immobilization of toxic materials (Komnitsas & Zaharaki, 2007).
Geophysical and Geo-technical Research
Research in geophysics and geo-technical areas is continuously evolving. For instance, large-scale geophysical experiments offer insights into the scale dependence of physical parameters and interaction with geological heterogeneities (Dieterich, 1981). Additionally, digitalization in mining enhances the efficiency of design processes for mineral deposits, indicating a significant shift towards more technologically advanced methods in this field (Uteshov et al., 2021).
Geospatial Research and Data Sharing
Geospatial research addresses the challenges of geoprivacy, confidentiality, and data sharing in geospatial data-intensive research. This involves developing methodologies and tools for effective data sharing while maintaining the privacy and confidentiality of research subjects (Richardson et al., 2015).
Propiedades
Fórmula molecular |
C17H17NO4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
5,9,10-trimethoxy-4-methyl-1H-benzo[g]quinolin-2-one |
InChI |
InChI=1S/C17H17NO4/c1-9-8-12(19)18-15-13(9)16(21-3)10-6-5-7-11(20-2)14(10)17(15)22-4/h5-8H,1-4H3,(H,18,19) |
Clave InChI |
LWNCVZAIYGAIFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC2=C(C3=C(C=CC=C3OC)C(=C12)OC)OC |
Sinónimos |
geovanine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B1264301.png)

![(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264304.png)





![Oxacalix[4]arene](/img/structure/B1264315.png)

